FGFR4 Selectivity: Fisogatinib vs. Other FGFR4 Inhibitors
Fisogatinib demonstrates a high degree of selectivity for FGFR4 over other FGFR isoforms. Its potency against FGFR4 (IC50 = 5 nM) is contrasted with a significantly weaker inhibition of FGFR1-3, for which IC50 values range from 624 nM to 2203 nM . This selectivity profile is superior to that of the pan-FGFR inhibitor futibatinib, which has sub-10 nM IC50 values against all FGFR isoforms, including FGFR1 (3.9 nM) and FGFR2 (1.3 nM) [1]. When compared to other FGFR4-selective clinical candidates, fisogatinib's FGFR4 IC50 is higher than that reported for H3B-6527 (< 1.2 nM) but comparable to roblitinib (FGF-401; IC50 = 1.9 nM) [2][3].
| Evidence Dimension | FGFR4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | Futibatinib: FGFR4 IC50 = 8.3 nM; H3B-6527: FGFR4 IC50 < 1.2 nM; Roblitinib: FGFR4 IC50 = 1.9 nM |
| Quantified Difference | Fisogatinib is ~1.7-fold less potent than futibatinib against FGFR4 but >120-fold more selective against FGFR1. |
| Conditions | Biochemical kinase inhibition assay; IC50 values from separate studies. |
Why This Matters
The high isoform selectivity of fisogatinib is designed to minimize FGFR1/3-mediated hyperphosphatemia, a common and dose-limiting toxicity of pan-FGFR inhibitors, allowing for potentially safer and more effective targeting of FGFR4-driven tumors.
- [1] ULS. FGFR Inhibitors Product List. Fisogatinib and Futibatinib comparison. View Source
- [2] ULS. FGFR Inhibitors Product List. H3B-6527 data. View Source
- [3] ULS. FGFR Inhibitors Product List. Roblitinib data. View Source
